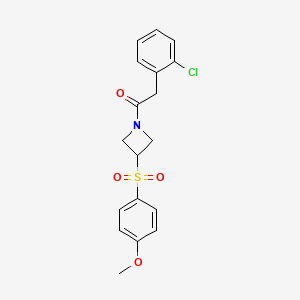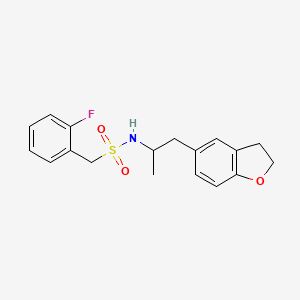![molecular formula C22H26N4O3S2 B3018379 4-(dipropylsulfamoyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-78-4](/img/structure/B3018379.png)
4-(dipropylsulfamoyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(dipropylsulfamoyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both nitrogen and sulfur atoms within a five-membered ring. This class of compounds is known for its wide range of biological activities and has been the subject of various studies in medicinal chemistry.
Synthesis Analysis
The synthesis of related 1,3,4-thiadiazole derivatives has been reported in the literature. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized using a microwave-assisted, solvent-free method, which is a rapid and efficient technique for the synthesis of such compounds . Another synthesis approach involved the dehydrosulfurization reaction of hydrazinecarbothioamide under the action of iodine and triethylamine in a DMF medium to yield a 1,3,4-thiadiazole derivative . The synthesis of an impurity in the antibacterial drug sulfamethizole, which shares the 1,3,4-thiadiazole and sulfamoyl benzamide moieties, was achieved through a multi-step reaction involving sulfonyl chloride and subsequent alkaline hydrolysis .
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is typically confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry . These techniques provide detailed information about the molecular framework and the substitution pattern on the thiadiazole ring. The structure of the synthesized compounds is crucial for understanding their biological activity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of 1,3,4-thiadiazole derivatives is influenced by the presence of the thiadiazole ring and the substituents attached to it. These compounds can undergo various chemical reactions, including interactions with enzymes and other biological molecules. For example, molecular docking studies have shown that certain 1,3,4-thiadiazole derivatives can act as potential inhibitors of dihydrofolate reductase (DHFR), an important enzyme in the folate pathway .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives, such as solubility, melting point, and stability, are important for their potential as drug candidates. Computational studies, including ADMET predictions, can provide insights into the drug-like behavior of these compounds. For instance, the synthesized compounds in one study exhibited good oral drug-like properties according to QikProp analysis .
科学的研究の応用
Anticancer Potential and Molecular Docking Studies
Thiadiazole derivatives have shown promising anticancer activity against several human cancer cell lines. Microwave-assisted synthesis of thiadiazole derivatives, including those with benzamide groups, has led to compounds with significant in vitro anticancer efficacy. These compounds have been evaluated using the MTT assay method against melanoma, leukemia, cervical cancer, and breast cancer cell lines, showing promising results. Molecular docking studies suggest a probable mechanism of action, and ADMET properties predict good oral drug-like behavior, indicating their potential as anticancer agents (Tiwari et al., 2017).
Antimicrobial and Antifungal Action
Research has extended thiadiazole derivatives to include sulfonyl-substituted compounds with significant sensitivity to both Gram-positive and Gram-negative bacteria. These compounds have also exhibited antifungal activity against Candida albicans, highlighting their potential as antimicrobial and antifungal agents. This indicates a promising avenue for further studies and the development of new antimicrobial substances (Kobzar et al., 2019).
Carbonic Anhydrase Inhibition
Thiadiazole derivatives have been investigated as inhibitors of carbonic anhydrase (CA) isoenzymes, revealing their potential in treating conditions associated with altered CA activity. Studies on aromatic sulfonamide inhibitors of CA I, II, IV, and XII show varying inhibitory capacities, with certain compounds exhibiting nanomolar half maximal inhibitory concentration (IC50) values. This suggests their utility in designing inhibitors for specific CA isoenzymes, which could have therapeutic implications (Supuran et al., 2013).
Synthesis and Photophysical Properties
The synthesis of thiadiazole derivatives and their characterization, including photophysical studies, has provided insights into their chemical behavior and potential applications. For instance, the study of keto/enol equilibrium in bioactive molecules from the thiadiazole group revealed that the equilibrium is both solvent- and temperature-dependent. This understanding aids in the development of compounds with specific optical properties, which can be tailored for various applications, including sensing and imaging (Matwijczuk et al., 2017).
特性
IUPAC Name |
4-(dipropylsulfamoyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S2/c1-4-14-26(15-5-2)31(28,29)18-12-10-17(11-13-18)20(27)23-22-25-24-21(30-22)19-9-7-6-8-16(19)3/h6-13H,4-5,14-15H2,1-3H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXWGMAQSUBZFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-Dimethoxyphenyl)-6-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3018297.png)
![N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-chlorobenzenecarbohydrazide](/img/structure/B3018299.png)
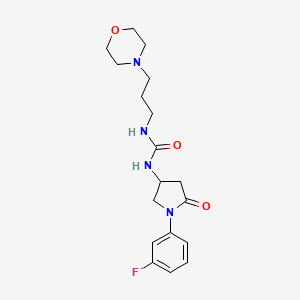

![(Z)-N-(2-Chlorophenyl)-2-cyano-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide](/img/structure/B3018305.png)
![1-adamantyl-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B3018307.png)
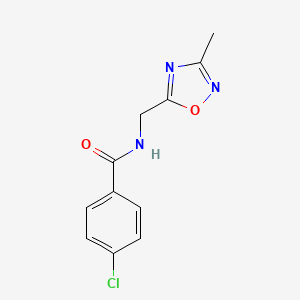

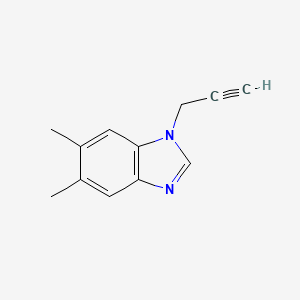
![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3018314.png)
![(E)-ethyl 2-(3-(2,2,2-trichloro-1-cinnamamidoethyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3018315.png)
